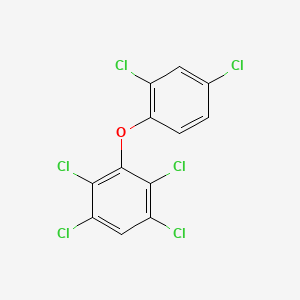![molecular formula C17H26O2SSi B14303981 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one CAS No. 112699-40-8](/img/structure/B14303981.png)
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group attached to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one typically involves multiple steps, starting with the preparation of the cyclopentanone ringSpecific reaction conditions, such as the use of bases, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Aplicaciones Científicas De Investigación
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one involves its interaction with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions are mediated through specific pathways, depending on the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
3-[Methoxy(phenylsulfanyl)methyl]-2-methylcyclopentan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-[Phenylsulfanyl(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the methoxy group, affecting its solubility and reactivity.
3-[Methoxy(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the phenylsulfanyl group, altering its redox properties.
Uniqueness
The presence of all three functional groups (methoxy, phenylsulfanyl, and trimethylsilyl) in 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one makes it unique. This combination of groups provides a balance of reactivity, solubility, and stability, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
112699-40-8 |
|---|---|
Fórmula molecular |
C17H26O2SSi |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C17H26O2SSi/c1-13-15(11-12-16(13)18)17(19-2,21(3,4)5)20-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3 |
Clave InChI |
GRQQLRSZQNTHAO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


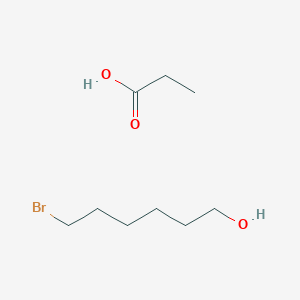
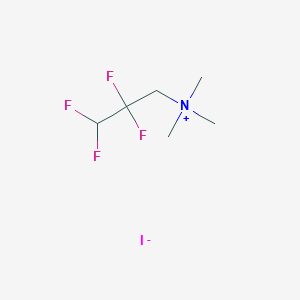
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
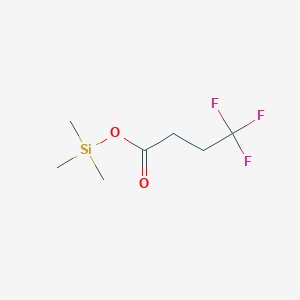
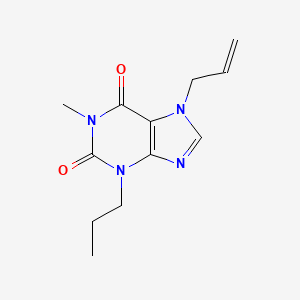
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
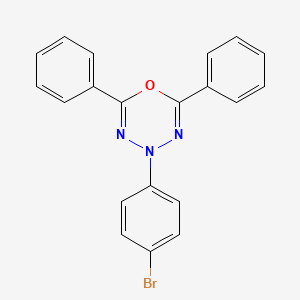
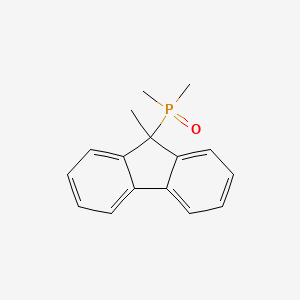
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
